molecular formula C11H17NO3 B12527387 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 803634-06-2

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B12527387
CAS No.: 803634-06-2
M. Wt: 211.26 g/mol
InChI Key: YPJLUDFNZIOYHO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylic acid is a bicyclic compound that features a unique structural motif This compound is part of the azabicyclo[33

Chemical Reactions Analysis

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in radical cyclization reactions to form indole-fused azabicyclo[3.3.1]nonane frameworks . Common reagents used in these reactions include Cp2TiCl and SmI2 for radical cyclization . The major products formed from these reactions are often complex bicyclic structures with potential biological activity.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of biologically active molecules, including anticancer agents and ion receptors . Additionally, derivatives of azabicyclo[3.3.1]nonane are employed in asymmetric catalysis and as molecular tweezers . The unique structural features of this compound make it an attractive target for researchers exploring new therapeutic agents and catalytic systems.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, converting alcohols to carbonyl compounds . The compound’s bicyclic structure allows it to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be compared to other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane These compounds share the bicyclo[331]nonane core but differ in their substituents and functional groups The presence of different heteroatoms (eg, sulfur, selenium) in these analogs can lead to variations in their chemical reactivity and biological activity The unique features of 3,5-Dimethyl-9-oxo-3-azabicyclo[33

Biological Activity

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, also known by its CAS number 803634-06-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.258 g/mol
  • Structure : The compound features a bicyclic structure with a carboxylic acid group and a ketone functional group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. Various synthetic routes have been explored to enhance yield and purity, with some methods focusing on optimizing conditions for the formation of the bicyclic framework .

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds similar to 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane exhibit notable antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) often determined through standard microbiological assays .

CompoundTarget BacteriaMIC (µg/mL)
3,5-Dimethyl DerivativeStaphylococcus aureus32
3,5-Dimethyl DerivativeEscherichia coli>128

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane have been evaluated against various cancer cell lines. Studies demonstrate that certain derivatives exhibit significant cytotoxicity comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Comparison Drug
HepG24.85Doxorubicin
HeLa0.75Doxorubicin

The presence of specific substituents on the bicyclic structure influences the potency of these compounds against cancer cells .

Study on Anticancer Activity

A study published in Molecules evaluated a series of coumarin derivatives, including those with similar structural motifs to 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane. The results indicated that modifications at the C3 position significantly affected anticancer activity against HepG2 and HeLa cell lines .

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of azabicyclic compounds against gram-positive bacteria like Bacillus cereus. The study found that specific derivatives exhibited moderate antibacterial activity, reinforcing the potential for developing new antimicrobial agents from this class of compounds .

Properties

CAS No.

803634-06-2

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-10-4-3-5-11(8(10)13,9(14)15)7-12(2)6-10/h3-7H2,1-2H3,(H,14,15)

InChI Key

YPJLUDFNZIOYHO-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1=O)(CN(C2)C)C(=O)O

Origin of Product

United States

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